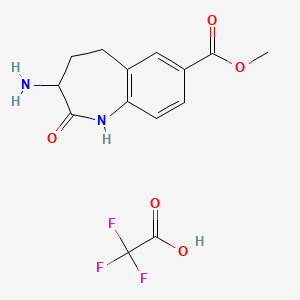

![molecular formula C13H18N2O5S B3020490 Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate CAS No. 568567-41-9](/img/structure/B3020490.png)

Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

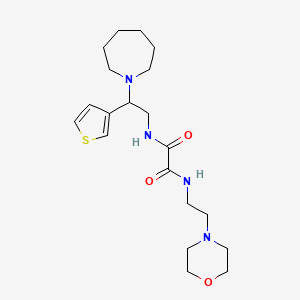

The compound of interest, Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate, is a derivative of 1,3-thiazolidin-4-one, which is a heterocyclic compound containing a thiazolidine ring fused with a ketone. This class of compounds is known for its diverse pharmacological activities and thus has been the subject of various synthetic efforts to explore its potential in medicinal chemistry.

Synthesis Analysis

The synthesis of related ethyl 2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3-yl acetates has been reported through a one-pot reaction involving 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid in diisopropylethylamine/benzene under refluxing conditions using a Dean–Stark trap . Although the specific compound is not mentioned, the methodology described could potentially be adapted for its synthesis by substituting the appropriate starting materials, such as a morpholine-containing aldehyde and the corresponding thioamide.

Molecular Structure Analysis

The molecular structure of Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate would feature a thiazolidine ring with a ketone at the 4-position and an ethyl acetate group. The morpholine ring would be attached to the thiazolidine ring through an acylmethylidene linkage. The presence of the morpholine ring suggests potential for increased solubility and interaction with biological targets due to its polar nature.

Chemical Reactions Analysis

Secondary β-ketothioamides, which are structurally related to the compound , have been shown to react with ethyl bromoacetate to yield cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones . These reactions typically occur in solvents like THF or acetone and can lead to further functionalization, such as S-alkylation or condensation with benzaldehyde to form 5-benzylidene derivatives. This suggests that the compound of interest may also undergo similar reactions, allowing for the synthesis of a variety of derivatives with potential biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate are not detailed in the provided papers, we can infer from the general properties of 1,3-thiazolidin-4-ones that the compound would likely exhibit moderate polarity due to the presence of both the morpholine and thiazolidine rings. The ketone groups would contribute to the compound's reactivity, particularly in nucleophilic addition reactions. The ethyl acetate side chain would likely increase the lipophilicity of the molecule, potentially affecting its solubility and absorption characteristics.

Mecanismo De Acción

Mode of Action

It is known that the morpholine group in the molecule can interact with various biological targets .

Biochemical Pathways

More research is needed to understand the compound’s effects on cellular processes and signaling pathways .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile are currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate. Specific details about how these factors affect this compound are currently unknown .

Propiedades

IUPAC Name |

ethyl (2E)-2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-2-20-13(18)7-12-15(11(17)9-21-12)8-10(16)14-3-5-19-6-4-14/h7H,2-6,8-9H2,1H3/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVRXJNUTFAVLB-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3020409.png)

![1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B3020411.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B3020412.png)

![1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3020420.png)

![3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B3020421.png)

![4-[1-(3-Chloro-5-fluoro-4-hydroxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B3020425.png)

![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020428.png)

![Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate](/img/structure/B3020430.png)